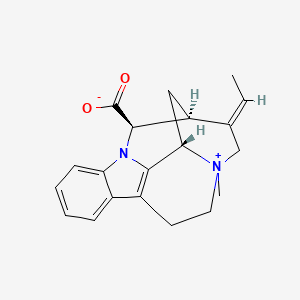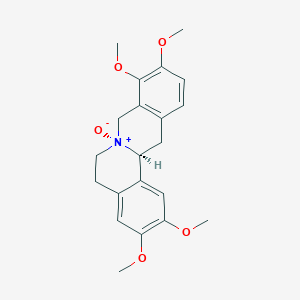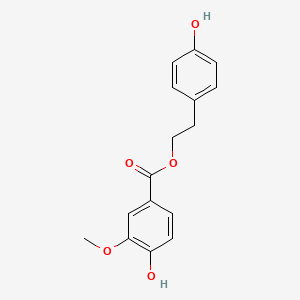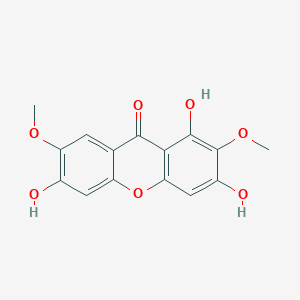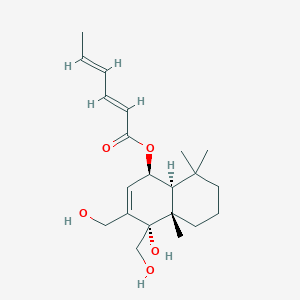
Cholesteryl Linoleate Hydroperoxides
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl linoleate hydroperoxides are derived from the autoxidation of cholesteryl linoleate and contain a mixture of racemic 9- and 13-HpODE cholesteryl esters. Oxidative modification of LDL is suggested to play an important role in atherosclerosis. (±)9- and (±)13-HODE cholesteryl esters were originally extracted from atherosclerotic lesions and shown to be produced by Cu Later studies determined that 15-LO, from rabbit reticulocytes and activated human monocytes, oxygenates cholesteryl linoleate to both 9- and 13-hydroperoxy linoleate cholesteryl esters. Cholesteryl ester hydroperoxides may be transferred from LDL to HDL, reduced to the corresponding hydroxides, and cleared via the liver.
Scientific Research Applications
1. Free Radical-Mediated Lipid Peroxidation Research has identified cholesteryl linoleate hydroperoxides (Ch18:2-OOH) in human plasma, suggesting that free radical chain oxidation of lipids occurs even in healthy individuals. This finding highlights the role of Ch18:2-OOH in lipid peroxidation in vivo, suggesting a potential impact on various physiological and pathological processes (Mashima, Onodera, & Yamamoto, 2000).
2. Lipoprotein Exchange Ch18:2-OOH can be exchanged between low-density lipoprotein (LDL) and high-density lipoprotein (HDL) mediated by cholesteryl ester transfer protein (CETP). This exchange process is significant for understanding the dynamics of lipid transport and potential implications for atherosclerosis (Christison, Rye, & Stocker, 1995).
3. Analytical Techniques for Detection High-performance liquid chromatography (HPLC) with coulometric electrochemical detection provides a highly sensitive method for determining Ch18:2-OOH levels. This technique's sensitivity is crucial for studying the role of these compounds in various physiological and pathophysiological conditions (Arai et al., 1996).
4. Accumulation and Metabolism in Macrophages this compound can be accumulated and metabolized by macrophages, suggesting a role in the pathogenesis of atherosclerosis. Understanding how these compounds are processed in macrophages provides insights into the development of atherogenic lesions (Kritharides et al., 1997).
5. Protective Activity Against LDL Oxidation Macrophages can decrease the level of cholesteryl ester hydroperoxides in LDL, suggesting a potential protective activity against further LDL oxidation. This cellular mechanism might be crucial in preventing oxidative stress-related diseases (Baoutina, Dean, & Jessup, 2000).
6. Role in Atherogenesis Oxidized cholesteryl linoleates, such as Ch18:2-OOH, can stimulate endothelial cells to bind monocytes, a crucial event in atherogenesis. This interaction signifies the potential contribution of these compounds to the development of atherosclerotic lesions (Huber et al., 2002).
Properties
Molecular Formula |
C45H76O4 |
|---|---|
Molecular Weight |
681.1 |
InChI |
InChI=1S/2C45H76O4/c1-7-8-16-22-37(49-47)23-17-14-12-10-9-11-13-15-18-24-43(46)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44;1-7-8-9-10-11-13-16-22-37(49-47)23-17-14-12-15-18-24-43(46)48-38-29-31-44(5)36(33-38) |
InChI Key |
NGQQXGUUARXKDS-SNXHTGDHSA-N |
SMILES |
CCCCCC=C/C=C/C(OO)CCCCCCCC(O[C@@H]1CC2=CCC(C(CCC3C(CCCC(C)C)C)[C@]3(C)CC4)C4[C@@]2(C)CC1)=O.CCCCCC(OO)/C=C/C=CCCCCCCCC(O[C@@H]5CC6=CCC(C(CCC7C(C)CCCC(C)C)[C@]7(C)CC8)C8[C@@]6(C)CC5)=O |
Synonyms |
(±)-9-hydroperoxy-10E,12Z-octadecadienoic acid, cholesteryl ester; (±)-13-hydroperoxy-9Z,11E-octadecadienoic acid, cholesteryl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


